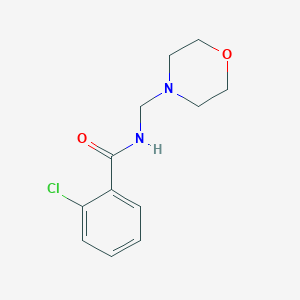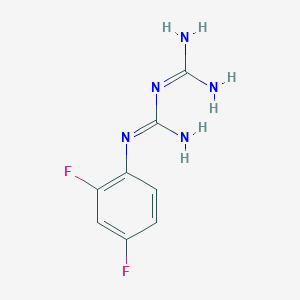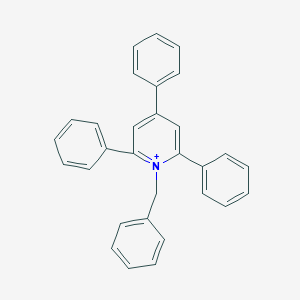![molecular formula C18H19N3O5S B226660 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B226660.png)
3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as DPPY and is synthesized using a specific method that involves several steps. The purpose of
Wissenschaftliche Forschungsanwendungen
DPPY has been the focus of several scientific research studies due to its potential applications in medical research. One of the primary uses of DPPY is in the development of new drugs for the treatment of cancer. Studies have shown that DPPY has the potential to inhibit the growth of cancer cells by inducing apoptosis. Additionally, DPPY has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of DPPY is not fully understood. However, studies have shown that DPPY is a potent inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, DPPY disrupts the synthesis of pyrimidine nucleotides, which can lead to the death of cancer cells.
Biochemical and Physiological Effects
DPPY has been shown to have several biochemical and physiological effects. Studies have shown that DPPY can induce apoptosis in cancer cells by disrupting the synthesis of pyrimidine nucleotides. Additionally, DPPY has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DPPY in lab experiments is its potency as an inhibitor of DHODH. Additionally, DPPY has been shown to have a low toxicity profile in animal studies. However, the synthesis of DPPY is complex and requires specific conditions to obtain a high yield of the desired compound. Additionally, DPPY has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on DPPY. One potential direction is the development of new drugs for the treatment of cancer based on DPPY. Additionally, further research is needed to fully understand the mechanism of action of DPPY and its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to fully understand the safety and efficacy of DPPY in humans.
Synthesemethoden
The synthesis of DPPY involves several steps, including the reaction of 4-methoxybenzaldehyde with malonic acid and subsequent condensation with propanal. The resulting compound is then reacted with thiosemicarbazide to form a thiosemicarbazone derivative, which is then cyclized to form the pyrrolidine ring. The final compound is obtained through the reaction of the pyrrolidine derivative with maleic anhydride. The synthesis method for DPPY is complex and requires specific conditions to obtain a high yield of the desired compound.
Eigenschaften
Molekularformel |
C18H19N3O5S |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
3-[(4-hydroxy-6-oxo-5-propyl-1H-pyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H19N3O5S/c1-3-4-12-15(23)19-18(20-16(12)24)27-13-9-14(22)21(17(13)25)10-5-7-11(26-2)8-6-10/h5-8,13H,3-4,9H2,1-2H3,(H2,19,20,23,24) |
InChI-Schlüssel |
VEEPUOXLOQGZKX-UHFFFAOYSA-N |
SMILES |
CCCC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)O |
Kanonische SMILES |
CCCC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















